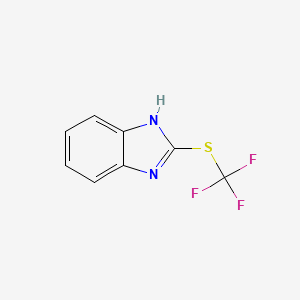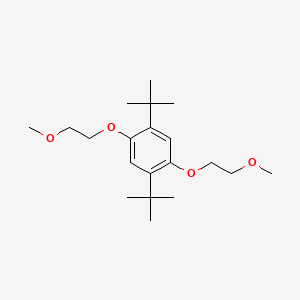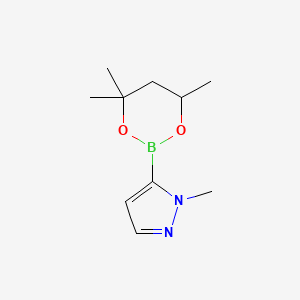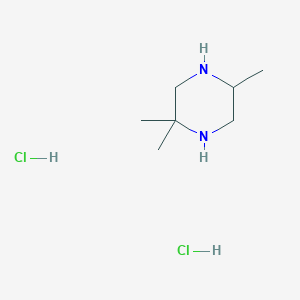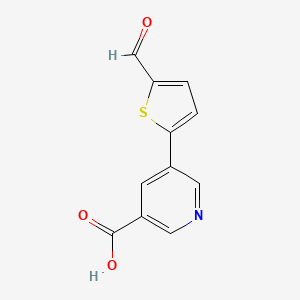
5-(5-Formylthiophen-2-YL)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Formylthiophen-2-YL)nicotinic acid is an organic compound that features a thiophene ring substituted with a formyl group at the 5-position and a nicotinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Formylthiophen-2-YL)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromothiophene-2-carbaldehyde and nicotinic acid.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the thiophene derivative with a boronic acid derivative of nicotinic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-(5-Carboxythiophen-2-YL)nicotinic acid.
Reduction: 5-(5-Hydroxymethylthiophen-2-YL)nicotinic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
5-(5-Formylthiophen-2-YL)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of organic electronic materials due to its conjugated system.
作用机制
The mechanism of action of 5-(5-Formylthiophen-2-YL)nicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nicotinic acid moiety may interact with nicotinic acid receptors, influencing metabolic pathways and cellular signaling.
相似化合物的比较
5-Formyl-2-thiopheneboronic acid: Shares the thiophene ring with a formyl group but differs in the presence of a boronic acid moiety instead of nicotinic acid.
5-(5-Carboxythiophen-2-YL)nicotinic acid: An oxidized derivative of 5-(5-Formylthiophen-2-YL)nicotinic acid.
5-(5-Hydroxymethylthiophen-2-YL)nicotinic acid: A reduced derivative of this compound.
Uniqueness: this compound is unique due to its combination of a thiophene ring and nicotinic acid moiety, which imparts distinct electronic and steric properties
属性
IUPAC Name |
5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-6-9-1-2-10(16-9)7-3-8(11(14)15)5-12-4-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGLUZGDFYXNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CN=C2)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629594 |
Source


|
| Record name | 5-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-70-0 |
Source


|
| Record name | 5-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
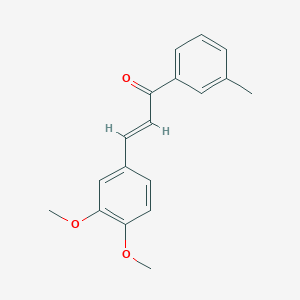
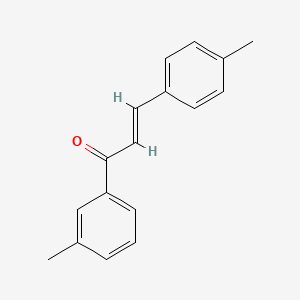
![4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B6323490.png)
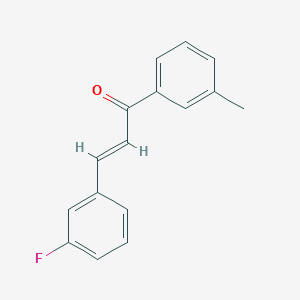
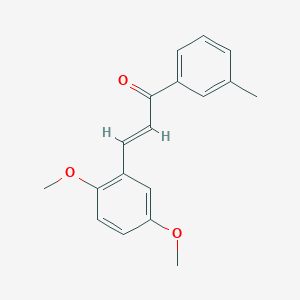
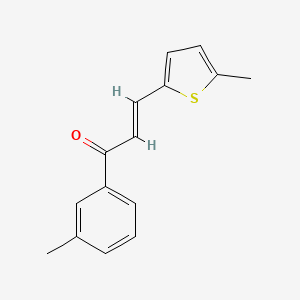
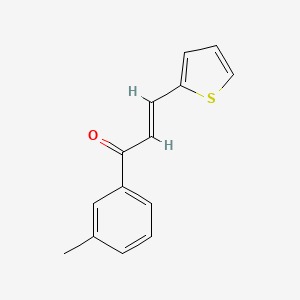
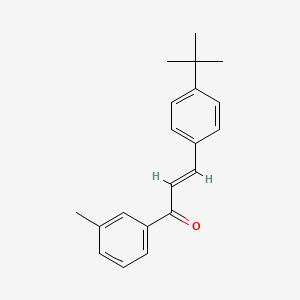
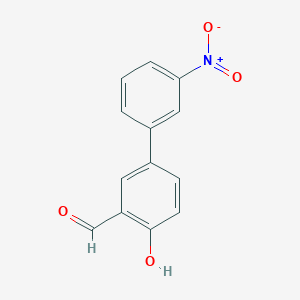
![[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B6323543.png)
